molecular formula C8H10N2O3 B13584869 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid

2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid

Cat. No.: B13584869
M. Wt: 182.18 g/mol
InChI Key: CSXLDDUWVIULLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid is a pyrimidine derivative characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an acetic acid moiety linked via an oxygen atom at position 3. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-5-yl)oxyacetic acid

InChI

InChI=1S/C8H10N2O3/c1-5-8(13-3-7(11)12)6(2)10-4-9-5/h4H,3H2,1-2H3,(H,11,12)

InChI Key

CSXLDDUWVIULLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C)OCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid generally involves the formation of an ether linkage between a substituted pyrimidine derivative and an acetic acid moiety. The key step is the nucleophilic substitution or etherification reaction where a hydroxyl group on the pyrimidine ring or its precursor is reacted with an appropriate acetic acid derivative or its equivalent.

Two main approaches are identified:

Specific Synthetic Routes

Reaction of Hydroquinone Derivatives with 2-Methylsulfonyl-4,6-Disubstituted Pyrimidines

A closely related synthesis involves the preparation of 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates, which share structural features with 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid. This method uses hydroquinone and 2-methylsulfonyl-4,6-disubstituted pyrimidines as starting materials, reacting in the presence of bases such as sodium hydroxide and phase transfer catalysts like benzyltriethylammonium chloride in solvents such as toluene and water at reflux temperatures. The reaction proceeds via nucleophilic aromatic substitution, yielding the ether-linked pyrimidine derivatives with satisfactory yields (typically above 70%).

Following this, the intermediate phenoxy ethers can be further reacted with chloroacetates in acetonitrile with potassium carbonate to introduce the acetic acid moiety, forming the target acetates. These reactions are typically carried out at moderate temperatures (70–80 °C) and under stirring for several hours to ensure complete conversion.

Etherification Using Sodium Hydroxide and Organic Solvents

A patent discloses a process for synthesizing pyrimidine-oxy derivatives using sodium hydroxide as a base and organic solvents such as benzene, toluene, xylene, or tetrahydrofuran. In this method, 2,6-resorcylic acid is reacted with sodium hydroxide to form a salt, which then reacts with 4,6-dimethoxy-2-methanesulfonyl pyrimidine under reflux for 6–8 hours. The reaction mixture is cooled, filtered, and the product is purified by silica gel chromatography. This process avoids the need for prior esterification steps and uses readily available raw materials, achieving yields around 70%.

Although this patent focuses on 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy] sodium benzoate, the reaction principles and conditions are applicable to the synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid analogs, especially regarding the use of sodium hydroxide and phase transfer catalysis in ether formation.

Reaction Conditions and Catalysts

Parameter Typical Conditions Notes
Base Sodium hydroxide, potassium carbonate Facilitates deprotonation and nucleophilic substitution
Solvent Toluene, benzene, tetrahydrofuran, acetonitrile Choice depends on solubility and reaction type
Catalyst Benzyltriethylammonium chloride (phase transfer catalyst) Enhances reaction rate and yield
Temperature Reflux (70–110 °C) Ensures sufficient energy for substitution
Reaction Time 3–8 hours Optimized for maximum conversion
Purification Silica gel column chromatography Removes impurities and unreacted materials

Yield and Purity

The yields reported for these etherification reactions range from 60% to 75%, depending on the exact substrates and conditions used. Purity is typically confirmed by spectroscopic methods such as IR, ^1H-NMR, and mass spectrometry, which verify the presence of characteristic functional groups and the integrity of the pyrimidine ring system.

Spectroscopic and Analytical Characterization

The synthesized 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid and related compounds are characterized by:

  • Infrared Spectroscopy (IR): Exhibits characteristic C=O stretching vibrations (~1700 cm^-1) from the carboxylic acid group and C-O-C ether linkages (~1200 cm^-1).
  • Proton Nuclear Magnetic Resonance (^1H-NMR): Shows singlets corresponding to methyl groups on the pyrimidine ring (around δ 2.3 ppm), methylene protons adjacent to the ether oxygen (δ 4.5–4.6 ppm), and aromatic protons of the pyrimidine ring (δ 5.7–6.7 ppm).
  • Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C8H10N2O3.
  • Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and oxygen content.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
1 Hydroquinone + 2-methylsulfonyl-4,6-dimethylpyrimidine NaOH, benzyltriethylammonium chloride (PTC) Toluene + water Reflux 3.5 h ~70 Followed by reaction with chloroacetate
2 2,6-Resorcylic acid + 4,6-dimethoxy-2-methanesulfonyl pyrimidine NaOH, triethyl benzyl ammonium chloride Benzene, toluene, or THF Reflux 6–8 h ~70 Avoids esterification and hydrogenation
3 2-(4-Hydroxyphenoxy)-4,6-dimethylpyrimidine + chloroacetates K2CO3 Acetonitrile 70–80 °C, several hours Variable Introduces acetic acid ester moiety

Chemical Reactions Analysis

2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2, 4, 5, 6) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid Oxyacetic acid (5), CH₃ (4,6) C₉H₁₁N₂O₃ 195.19 g/mol Not explicitly reported; inferred bioactivity from analogs N/A
(2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid NH₂ (2), CH₃ (4,6) C₈H₁₁N₃O₂ 181.19 g/mol Hazard class: irritant; potential drug intermediate
2-(2-Butan-2-yl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride CH(CH₂CH₃)₂ (2), CH₃ (4,6) C₁₂H₁₈N₂O₂·HCl 258.75 g/mol Used in life science research; storage at room temperature
(4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid OH (4), CH₃ (2,6) C₈H₁₀N₂O₃ 182.18 g/mol Irritant (Xi); potential synthetic intermediate

Key Observations :

  • Substituent Position 2: The presence of amino (NH₂), butan-2-yl, or hydroxy groups alters solubility and reactivity. For example, the amino derivative (CAS 933687-60-6) is classified as an irritant , while the butan-2-yl analog forms a stable hydrochloride salt .
  • Acetic Acid Moiety : Common to all compounds, this group enables hydrogen bonding and salt formation, influencing pharmacokinetics .

Crystallographic and Structural Insights

The crystal structure of related pyrimidine derivatives, such as N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, reveals planar pyrimidine rings stabilized by hydrogen bonds, which may guide the design of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid for solid-state applications .

Biological Activity

2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid is a compound featuring a pyrimidine ring with two methyl substitutions and an acetic acid functional group. Its molecular formula is C${10}$H${12}$N${2}$O${3}$. This compound has garnered significant attention for its potential biological activities, particularly in medicinal chemistry and agriculture.

Synthesis

The synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid typically involves refluxing pyrimidine derivatives with acetic acid. For instance, one method reported an 86% yield using a mixture of 4-(4,6-dimethylpyrimidin-5-yloxy)acetic acid in ethanol. The structure includes an ether bond linking the pyrimidine moiety to the acetic acid, which is crucial for its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid exhibit antimicrobial properties. Studies have shown that derivatives of pyrimidine can interact with various biological targets, influencing processes such as cell signaling and metabolic pathways. Molecular docking studies suggest that this compound may inhibit enzymes critical for bacterial survival, indicating its potential as a pharmaceutical candidate against microbial resistance.

Interaction with Enzymes

The biological activity of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid extends to its interactions with specific enzymes. It has been studied for its ability to modulate enzyme activity, which could be beneficial in therapeutic applications. For example, it may interact with enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

The mechanism by which 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of biochemical pathways that are crucial for cellular function and survival.

Comparative Analysis

To better understand the uniqueness of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
4,6-DimethylpyrimidinePyrimidine base with two methyl groupsBasic structure; lacks the acetic acid moiety
2-Amino-4,6-dimethylpyrimidineAmino group substitution on pyrimidineMore reactive due to the amino group
4-(Hydroxy)phenylacetic acidPhenolic structure linked to acetic acidLacks the pyrimidine ring; different biological activity
2-(Pyridin-3-yloxy)acetic acidPyridine instead of pyrimidineDifferent nitrogen heterocycle affecting properties

This table illustrates how the specific combination of a pyrimidine ring and an acetic acid group in 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid may confer distinct biological activities compared to other related compounds.

Case Studies

Several studies have investigated the biological effects of similar compounds. For instance:

  • Antimicrobial Activity : A study demonstrated that pyrimidine derivatives significantly inhibited bacterial growth in vitro. The structure of these compounds was critical for their efficacy against resistant strains.
  • Enzyme Inhibition : Research focused on the inhibition of specific metabolic enzymes by pyrimidine derivatives showed promising results in reducing metabolic rates associated with certain diseases .
  • Cancer Research : Compounds containing pyrimidine moieties have been evaluated as potential chemotherapeutic agents. For example, small molecule inhibitors targeting multi-receptor tyrosine kinases have shown effectiveness in treating advanced cancers .

Q & A

Q. What safety protocols are critical when handling 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid in laboratory settings?

  • Methodological Answer: Follow hazard mitigation strategies for pyrimidine derivatives, including:
  • Use of nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Local exhaust ventilation to minimize aerosol formation and inhalation risks .
  • Immediate decontamination procedures: Flush eyes with water for 15 minutes and wash skin with soap/water upon exposure .
  • Store in airtight containers at room temperature, away from incompatible agents like strong oxidizers .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions on the pyrimidine ring and acetic acid moiety. Compare chemical shifts with analogous compounds (e.g., 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid, δ 2.3 ppm for methyl groups) .
  • Mass Spectrometry (MS): Confirm molecular weight (expected [M+H]+^+ ~ 223.2) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What synthetic strategies are recommended for optimizing yield?

  • Methodological Answer:
  • Protection-Deprotection: Protect the acetic acid moiety with tert-butyl groups to prevent side reactions during pyrimidine functionalization .
  • Catalysis: Employ palladium catalysts for regioselective etherification at the pyrimidine C5 position .
  • Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • Methodological Answer:
  • Software Tools: Use SHELXL for least-squares refinement, adjusting parameters like occupancy ratios for disordered atoms or thermal displacement (ADPs) .
  • Validation: Cross-validate with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and geometry analysis (e.g., bond length tolerance ±0.02 Å) .
  • Twinned Data: Apply HKLF5 format in SHELXL to handle twinning and improve R-factor convergence (<0.05) .

Q. How do hydrogen-bonding networks influence the compound’s crystal packing?

  • Methodological Answer:
  • Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., NpyrimidineOacetic acid\text{N}_\text{pyrimidine}\cdots\text{O}_\text{acetic acid}) into motifs like D(2)\mathbf{D}(2) or R22(8)\mathbf{R}_2^2(8), which stabilize layered structures .
  • Synthons: Identify dominant synthons (e.g., carboxylic acid dimers) using Mercury Software and compare with related pyrimidine-acetic acid derivatives .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the pyrimidine ring’s electron-deficient π-system .
  • QM/MM Simulations: Calculate charge distribution (Mulliken charges) to assess nucleophilic attack susceptibility at the ether oxygen .

Q. How can stability under varying pH conditions be systematically evaluated?

  • Methodological Answer:
  • Kinetic Studies: Monitor degradation via HPLC at pH 2–12 (37°C). The acetic acid group may hydrolyze at pH >10, requiring buffered storage (pH 5–7) .
  • Thermogravimetric Analysis (TGA): Determine thermal decomposition onset (>200°C) under nitrogen atmosphere .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.